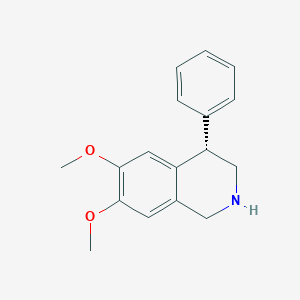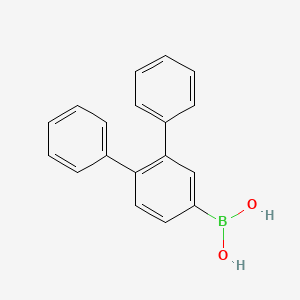
(S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and pharmacology. The presence of methoxy groups and a phenyl ring contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production may involve optimizing the Pictet-Spengler reaction for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Bromine in acetic acid for bromination
Major Products:
Oxidation: Quinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and neuroprotective effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to receptors and enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
®-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound, with different biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, affecting its reactivity and interactions.
Uniqueness: (S)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry and the presence of both methoxy and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(4S)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19NO2/c1-19-16-8-13-10-18-11-15(12-6-4-3-5-7-12)14(13)9-17(16)20-2/h3-9,15,18H,10-11H2,1-2H3/t15-/m0/s1 |
InChI Key |
VNEDJZCVRIKACP-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H](CNCC2=C1)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C2C(CNCC2=C1)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)

![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)



![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)
![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)

![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)

![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)
![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)
